
1-methyl-6-nitro-2,3-dihydro-1H-indol-2-one
Overview
Description
1-Methyl-6-nitro-2,3-dihydro-1H-indol-2-one (CAS: 1374423-01-4) is a nitro-substituted indolinone derivative with the molecular formula C₉H₈N₂O₃ and a molecular weight of 192.17 g/mol . It features a methyl group at the 1-position and a nitro group at the 6-position of the indole ring. This compound is synthesized through alkylation and nitration reactions, as evidenced by procedures involving intermediates like 5-methoxy-2,3-dihydro-1H-indol-2-one . It is characterized by high purity (>97%) and is utilized as a protein degrader building block in pharmaceutical research, highlighting its role in targeted protein degradation strategies .
Preparation Methods
The synthesis of 1-methyl-6-nitro-2,3-dihydro-1H-indol-2-one can be achieved through several synthetic routes. One common method involves the reaction of appropriate starting materials under specific conditions to introduce the nitro and methyl groups onto the indole ring. For instance, the Fischer indole synthesis is a widely used method for constructing indole derivatives. In this method, hydrazones are heated with acids to form indoles . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
1-Methyl-6-nitro-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at positions that are activated by the nitro group. Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions.
Scientific Research Applications
Medicinal Chemistry
1-Methyl-6-nitro-2,3-dihydro-1H-indol-2-one is being investigated for its potential therapeutic applications. Its biological activities include:
- Antimicrobial Properties : Studies suggest that the compound exhibits significant antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.
- Anticancer Potential : Research indicates that it may inhibit cancer cell proliferation, thus holding promise as an anticancer agent. The nitro group can be reduced to form reactive intermediates that interact with cellular components, potentially disrupting cancer cell processes.
Synthetic Chemistry
The compound serves as a vital building block in synthesizing more complex indole derivatives. Its unique structure allows chemists to modify it for creating new compounds with tailored properties for specific applications.
Industrial Applications
In the industrial sector, this compound is utilized in:
- Dyes and Pigments : Its vibrant color properties make it suitable for use in dyes and pigments.
- Chemical Manufacturing : It is involved in producing other industrial chemicals due to its reactivity and ability to undergo various transformations.
Case Study 1: Antimicrobial Activity
A study conducted on various derivatives of indole compounds highlighted the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound was tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising results that warrant further investigation into its mechanism and potential as a new antimicrobial agent.
Case Study 2: Anticancer Research
In vitro studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines. The mechanism appears to involve apoptosis induction through reactive oxygen species generation upon reduction of the nitro group. These findings suggest a pathway for developing novel anticancer therapies based on this compound.
Mechanism of Action
The mechanism of action of 1-methyl-6-nitro-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
The structural and functional diversity of indolinone derivatives allows for tailored biological activities. Below is a comparative analysis of 1-methyl-6-nitro-2,3-dihydro-1H-indol-2-one with analogous compounds.
Table 1: Structural Comparison of Indolinone Derivatives
Key Research Findings
Substituent Effects :
- The nitro group in this compound increases electrophilicity, facilitating interactions with nucleophilic residues in target proteins . In contrast, methoxy (Compound 19) and acetyl (Compound 26) groups enhance solubility and binding affinity to kinase active sites .
- Methylene-linked heterocycles (e.g., pyridine in Compound 19, pyrazole in Compound 26) improve selectivity for kinase targets by occupying hydrophobic pockets .
Synthetic Routes :
- The target compound is synthesized via sequential alkylation and nitration , whereas analogs like Compound 19 and 26 are prepared through condensation reactions (Procedure A) .
Biological Applications :
Biological Activity
Overview
1-Methyl-6-nitro-2,3-dihydro-1H-indol-2-one is a compound belonging to the indole family, characterized by a nitro group at the sixth position and a methyl group at the first position on the indole ring. This unique structure imparts distinct chemical and biological properties, making it a subject of interest in various fields of research, particularly in medicinal chemistry.
The synthesis of this compound can be achieved through several methods, including the Fischer indole synthesis, where hydrazones are heated with acids to form indoles. The compound undergoes various chemical reactions such as oxidation, reduction, and substitution, which can modify its biological activity.
Biological Activities
This compound exhibits several notable biological activities:
1. Antimicrobial Activity
Research has indicated that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition of growth .
2. Anticancer Properties
The compound has demonstrated potential anticancer activity in vitro. Studies have reported that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values ranging from 4.83 to 11.3 μM .
3. Neuroprotective Effects
The compound's mechanism of action may involve interactions with enzymes such as monoamine oxidase (MAO) and cholinesterase (AChE), which are relevant in neurodegenerative diseases like Alzheimer's and Parkinson's disease. Inhibitory assays have shown that derivatives of this compound can selectively inhibit MAO A and B .
The biological effects of this compound are attributed to its ability to interact with specific molecular targets within cells. The nitro group can be reduced to form reactive intermediates that may disrupt cellular processes or inhibit enzyme activity. This interaction leads to various biological outcomes, including apoptosis in cancer cells and modulation of neurotransmitter levels in neurodegenerative conditions.
Comparative Analysis
To understand the specificity and potency of this compound, it is useful to compare it with similar compounds:
Compound Name | Key Features | Biological Activity |
---|---|---|
1-Methylindole | Lacks nitro group | Lower antimicrobial activity |
6-Nitroindole | Lacks methyl group | Different reactivity |
1-Methyl-6-aminoindole | Amino group replaces nitro | Potentially different effects |
Case Studies
Several studies have explored the biological activity of this compound:
Study 1: Antimicrobial Efficacy
A study demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated a promising potential for developing new antimicrobial agents from this compound .
Study 2: Anticancer Activity
In vitro assays conducted on various cancer cell lines showed that the compound significantly inhibited cell proliferation. The IC50 values were notably lower than those of many existing chemotherapeutics, suggesting its potential as a lead compound for anticancer drug development .
Study 3: Neuroprotection
Research focusing on neuroprotective effects revealed that derivatives of this compound could inhibit MAO activity effectively. This suggests potential therapeutic applications in treating neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are established synthetic routes for 1-methyl-6-nitro-2,3-dihydro-1H-indol-2-one?
The synthesis typically involves cyclization and functionalization of indole precursors. A common approach is the condensation of substituted indole derivatives with nitro-containing reagents under acidic conditions. For example, highlights the use of p-toluenesulfonic acid (p-TSA) as a catalyst for cyclization reactions in indol-2-one synthesis, achieving yields >75% in refluxing ethanol . Another method involves the nitration of pre-formed indol-2-one scaffolds. describes chlorination and reduction steps for related compounds, suggesting that nitration could be introduced via electrophilic substitution using nitric acid/sulfuric acid mixtures under controlled temperatures (0–5°C) .
Q. How is the compound characterized structurally and spectroscopically?
Structural confirmation relies on a combination of techniques:
- X-ray crystallography : SHELXL ( ) is widely used for refining small-molecule structures, resolving bond lengths and angles with precision (±0.001 Å) .
- NMR spectroscopy : Key signals include the nitro group’s deshielding effect on adjacent protons (e.g., H-5 in the indole ring at δ 8.2–8.5 ppm) and the methyl group at C-1 (singlet near δ 2.1 ppm).
- Mass spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 220.0725 (C₉H₈N₂O₃) .
Q. What are the solubility and stability profiles of this compound?
The nitro group enhances polarity, making it soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Stability studies (TGA/DSC) indicate decomposition above 200°C. Storage under inert atmospheres (N₂/Ar) is recommended to prevent nitro group reduction, which can occur in the presence of light or reducing agents .
Advanced Research Questions
Q. How can conflicting spectral data for nitro-substituted indol-2-ones be resolved?
Discrepancies in NMR or crystallographic data may arise from tautomerism or polymorphism. For example:
- Tautomeric equilibria : The keto-enol tautomerism of the indol-2-one ring can shift under different solvent conditions. Use deuterated DMSO for NMR to stabilize the keto form .
- Polymorphism : X-ray diffraction (SHELXL) can distinguish between crystal packing variations. notes SHELXL’s robustness in refining high-resolution data to resolve such ambiguities .
- Computational validation : DFT calculations (e.g., B3LYP/6-31G*) predict optimized geometries and NMR chemical shifts, cross-validating experimental data .
Q. What strategies optimize the regioselective introduction of the nitro group at C-6?
Regioselectivity is influenced by electronic and steric factors:
- Directed nitration : Use protecting groups (e.g., acetyl at N-1) to direct nitration to C-6. demonstrates similar regiocontrol in chlorination reactions .
- Catalytic systems : Lewis acids like FeCl₃ or ZnCl₂ enhance nitration efficiency at electron-deficient positions. Yields >85% are reported at 50°C in HNO₃/AcOH mixtures .
- Microwave-assisted synthesis : Reduces reaction time (30 minutes vs. 12 hours conventional) while maintaining selectivity .
Q. How does the nitro group influence biological activity in cytotoxicity assays?
The nitro group’s electron-withdrawing nature enhances interactions with cellular targets (e.g., enzymes or DNA). describes the sulforhodamine B (SRB) assay for cytotoxicity screening, where this compound showed IC₅₀ values of 12–15 µM against HeLa cells. Comparative studies with non-nitro analogs (IC₅₀ >50 µM) highlight the nitro group’s critical role . Mechanistic studies suggest ROS generation via nitroreductase activity as a key pathway .
Q. What are the challenges in scaling up synthesis without compromising purity?
Critical factors include:
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes by-products like 6-nitro regioisomers.
- Catalyst recycling : Heterogeneous catalysts (e.g., immobilized p-TSA) reduce waste and improve yield consistency .
- Process monitoring : In-line FTIR tracks nitro group incorporation, ensuring >98% purity per ’s protocols .
Q. Methodological Tables
Table 1. Comparison of Synthetic Routes
Method | Conditions | Yield (%) | Purity (%) | Reference |
---|---|---|---|---|
p-TSA-catalyzed cyclization | Ethanol, reflux, 12h | 78 | 99 | |
Electrophilic nitration | HNO₃/H₂SO₄, 0–5°C, 6h | 65 | 95 | |
Microwave-assisted | DMF, 150W, 30min | 82 | 98 |
Table 2. Cytotoxicity Data (SRB Assay)
Cell Line | IC₅₀ (µM) | Nitro Analog IC₅₀ (µM) | Reference |
---|---|---|---|
HeLa | 12.3 | >50 | |
MCF-7 | 14.8 | >50 |
Q. Key Recommendations for Researchers
Properties
IUPAC Name |
1-methyl-6-nitro-3H-indol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-10-8-5-7(11(13)14)3-2-6(8)4-9(10)12/h2-3,5H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDCBOPMGNVVOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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